

A Comparative Guide to NMR Characterization of Boc-His(Bom)-OH and Alternatives

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Compound of Interest

Compound Name: *Boc-His(Bom)-OH*

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous structural confirmation of protected amino acid derivatives is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of $N\alpha$ -Boc- $N\epsilon$ -(benzyloxymethyl)-L-histidine (**Boc-His(Bom)-OH**) and its common alternatives, offering supporting data and detailed experimental protocols for their structural elucidation.

Comparison of ^1H and ^{13}C NMR Chemical Shifts

The structural differences between **Boc-His(Bom)-OH** and other protected histidine derivatives, such as $N\alpha$ -Boc-L-histidine (Boc-His-OH) and $N\alpha$ -Boc- $N\epsilon$ -(trityl)-L-histidine (Boc-His(Trt)-OH), are clearly reflected in their ^1H and ^{13}C NMR spectra. The introduction of different protecting groups on the imidazole side chain significantly influences the chemical environment of the nearby protons and carbons, leading to distinct chemical shifts.

Below is a summary of the expected ^1H and ^{13}C NMR chemical shifts for **Boc-His(Bom)-OH** and its alternatives. The data for Boc-His-OH is based on experimental values, while the shifts for **Boc-His(Bom)-OH** and Boc-His(Trt)-OH are predicted based on the known effects of the Bom and Trt protecting groups.

Table 1: Comparison of ^1H NMR Chemical Shifts (in ppm)

Proton Assignment	Boc-His-OH (Experimental) [1]	Boc-His(Bom)-OH (Predicted)	Boc-His(Trt)-OH (Predicted)	Key Differentiating Features
Boc (9H)	~1.36 (s)	~1.36 (s)	~1.36 (s)	Consistent across all derivatives.
α -CH	~4.14 (m)	~4.15 (m)	~4.20 (m)	Minor downfield shift with bulky protecting groups.
β -CH ₂	~2.92, 2.85 (m)	~3.0-3.2 (m)	~3.1-3.3 (m)	Downfield shift due to the electronic effects of the side-chain protecting group.
Imidazole C2-H	~7.68 (s)	~7.7-7.9 (s)	~7.5-7.7 (s)	The Bom group is expected to cause a slight downfield shift, while the bulky Trt group may cause a slight upfield shift.
Imidazole C4-H	~6.85 (s)	~7.0-7.2 (s)	~6.7-6.9 (s)	Similar trend to the C2-H proton.
Bom-CH ₂	N/A	~5.3-5.5 (s)	N/A	Diagnostic signal for the Bom protecting group.
Bom-Ph (5H)	N/A	~7.2-7.4 (m)	N/A	Diagnostic signals for the Bom protecting group.

Trt-Ph (15H)	N/A	N/A	~7.1-7.5 (m)	Diagnostic signals for the Trt protecting group.
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Table 2: Comparison of ^{13}C NMR Chemical Shifts (in ppm)

Carbon Assignment	Boc-His-OH (Predicted)	Boc-His(Bom)-OH (Predicted)	Boc-His(Trt)-OH (Predicted)	Key Differentiating Features
Boc C=O	~155	~155	~155	Generally consistent.
Boc C(CH ₃) ₃	~80	~80	~80	Generally consistent.
Boc CH ₃	~28	~28	~28	Generally consistent.
COOH	~175	~175	~175	Generally consistent.
α-CH	~55	~55	~56	Minor changes expected.
β-CH ₂	~31	~30	~32	Sensitive to the electronic nature of the protecting group.
Imidazole C2	~135	~136	~134	Influenced by the electronic effects of the protecting group.
Imidazole C4	~117	~118	~116	Influenced by the electronic effects of the protecting group.
Imidazole C5	~134	~135	~133	Influenced by the electronic effects of the protecting group.
Bom-CH ₂	N/A	~70-75	N/A	Diagnostic signal for the Bom protecting group.

Bom-Ph	N/A	~127-137	N/A	Diagnostic signals for the Bom protecting group.
Trt-C	N/A	N/A	~75-80	Diagnostic signal for the Trt protecting group.
Trt-Ph	N/A	N/A	~127-145	Diagnostic signals for the Trt protecting group.

Experimental Protocols

Accurate and reproducible NMR data is contingent on a standardized experimental protocol. The following provides a general methodology for acquiring ^1H and ^{13}C NMR spectra for Boc-protected histidine derivatives.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the protected amino acid and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the specific derivative.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Homogenization:** Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Spectroscopy

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended.
- **Experiment:** Standard one-dimensional ^1H NMR.
- **Parameters:**

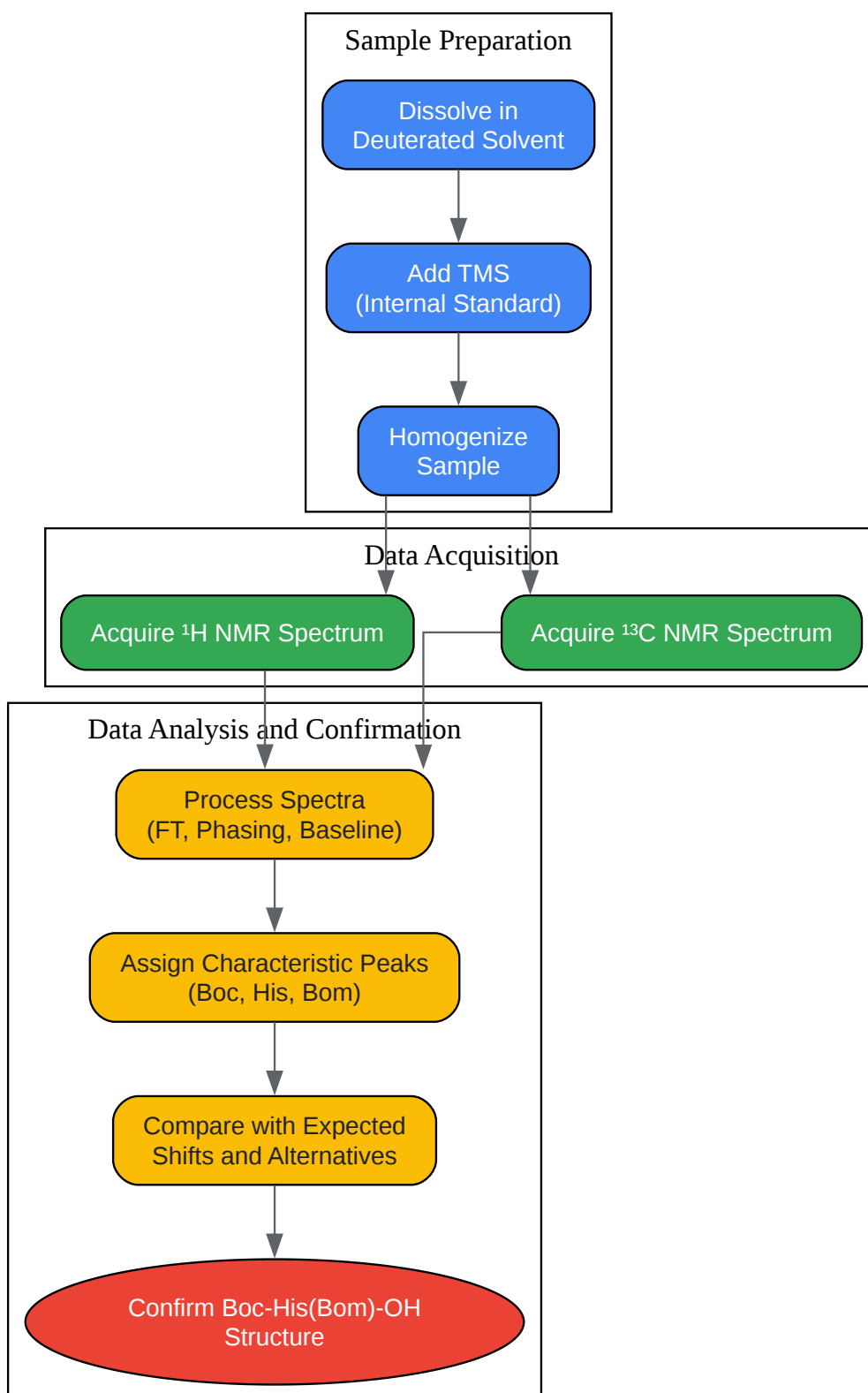
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

- Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
- Experiment: Standard one-dimensional ¹³C NMR with proton decoupling.
- Parameters:
 - Number of Scans: 512-2048 scans are often necessary due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Workflow for NMR Characterization

The process of confirming the structure of **Boc-His(Bom)-OH** using NMR spectroscopy can be visualized as a logical workflow.



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Caption: Workflow for the NMR characterization of **Boc-His(Bom)-OH**.

This structured approach, combining careful sample preparation, standardized data acquisition, and detailed spectral analysis, enables the confident confirmation of the **Boc-His(Bom)-OH** structure and its differentiation from other protected histidine derivatives.

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References

- 1. N-Boc-L-Histidine(17791-52-5) ¹H NMR spectrum [chemicalbook.com]
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